molecular formula C11H8ClF3O3 B3233006 Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate CAS No. 135026-70-9

Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate

Cat. No. B3233006
CAS RN: 135026-70-9
M. Wt: 280.63 g/mol
InChI Key: NQKNKJHAHDPQLC-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the activity of certain enzymes essential for the survival of microorganisms.
Biochemical and Physiological Effects:
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to exhibit low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate in lab experiments is its broad-spectrum antimicrobial activity. Additionally, it exhibits low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis method, which may limit its scalability for industrial applications.

Future Directions

There are several future directions for the research on methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. One potential direction is to further investigate its mechanism of action to gain a better understanding of its antimicrobial activity. Additionally, it may be worthwhile to explore its potential applications in other fields such as materials science and agrochemicals. Finally, further studies are needed to optimize the synthesis method of this compound to make it more scalable for industrial applications.
Conclusion:
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits significant antimicrobial activity and low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents. However, its complex synthesis method may limit its scalability for industrial applications. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Scientific Research Applications

Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

methyl 3-chloro-2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O3/c1-18-10(17)9(16)8(12)6-3-2-4-7(5-6)11(13,14)15/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKNKJHAHDPQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was synthesised as 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester but using 3-trifluoromethylbenzaldehyde instead 4-fluorobenzaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
Reactant of Route 2
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
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Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
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Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
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Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
Reactant of Route 6
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate

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